
N,N'-dipentylpentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-dipentylpentanediamide, also known by its chemical formula C15H30N2O2, is a compound with the following structure:
Structure:H3C−C(=O)−NH−C(=O)−NH−C5H11
It belongs to the class of amides and contains two amide functional groups. The compound’s systematic name is N1,N5-dipentylpentanediamide .
Preparation Methods
Synthetic Routes:
The synthetic preparation of N,N’-dipentylpentanediamide involves the reaction of pentanediamine (also known as 1,5-diaminopentane) with pentanoyl chloride (pentanoic acid chloride). The reaction proceeds as follows:
H3C−C(=O)−Cl+H3C−C(=O)−NH2→H3C−C(=O)−NH−C(=O)−NH2+HCl
Industrial Production:
While there is limited information on large-scale industrial production, N,N’-dipentylpentanediamide can be synthesized in the laboratory using the above method.
Chemical Reactions Analysis
N,N’-dipentylpentanediamide can undergo various reactions, including:
Amide Hydrolysis: Treatment with strong acids or bases leads to hydrolysis of the amide bonds, yielding pentanediamine and pentanoic acid.
Substitution Reactions: The amide functional groups can be substituted with other nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Oxidation and Reduction: The carbonyl groups can participate in oxidation or reduction reactions.
Common reagents include acids (HCl, H2SO4), bases (NaOH, KOH), and nucleophiles (amines, alcohols).
Scientific Research Applications
N,N’-dipentylpentanediamide finds applications in various fields:
Medicinal Chemistry: It may serve as a building block for designing bioactive compounds.
Polymer Chemistry: Its bifunctional nature makes it useful in polymer synthesis.
Surfactants: The long alkyl chains contribute to surfactant properties.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance:
- In drug design, it could target specific enzymes or receptors.
- In polymerization, it participates in chain growth.
Comparison with Similar Compounds
N,N’-dipentylpentanediamide is unique due to its combination of amide functional groups and the pentyl alkyl chains. Similar compounds include other diamides and amides with varying alkyl substituents.
Properties
Molecular Formula |
C15H30N2O2 |
|---|---|
Molecular Weight |
270.41 g/mol |
IUPAC Name |
N,N'-dipentylpentanediamide |
InChI |
InChI=1S/C15H30N2O2/c1-3-5-7-12-16-14(18)10-9-11-15(19)17-13-8-6-4-2/h3-13H2,1-2H3,(H,16,18)(H,17,19) |
InChI Key |
LRIZLBUNBYVRJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)CCCC(=O)NCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10976319.png)
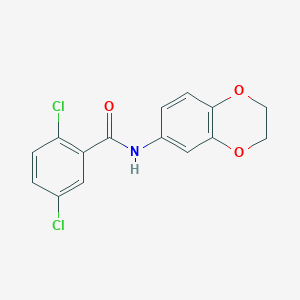
![2-{5-[(4-Chloro-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10976338.png)
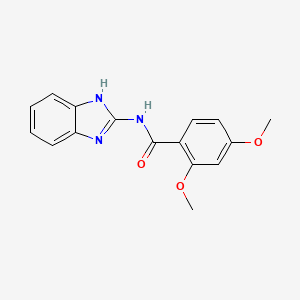
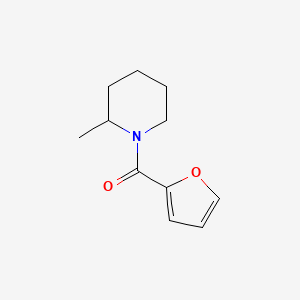
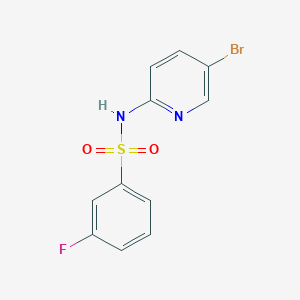
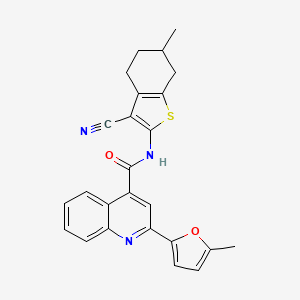
![3-(3-Trifluoromethyl-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10976353.png)
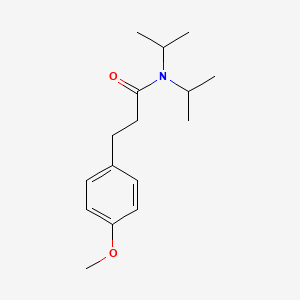
![Methyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B10976367.png)

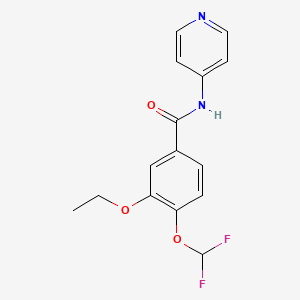
![1-methyl-4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10976374.png)
![2-[(2,4-difluorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10976386.png)
